molecular formula C7H9N3 B14033970 3-Amino-4,4-dimethylpent-2-enedinitrile

3-Amino-4,4-dimethylpent-2-enedinitrile

Cat. No.: B14033970
M. Wt: 135.17 g/mol
InChI Key: NWKLUKGXUUBGBD-UTCJRWHESA-N
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Description

3-Amino-4,4-dimethylpent-2-enedinitrile is an organic compound with the molecular formula C7H9N3. It is characterized by the presence of an amino group and two nitrile groups attached to a pentene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-dimethylpent-2-enedinitrile typically involves the reaction of 4,4-dimethylpent-2-ene-1,5-dinitrile with ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{4,4-dimethylpent-2-ene-1,5-dinitrile} + \text{NH}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Substitution reactions can occur at the amino group or the nitrile groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-4,4-dimethylpent-2-enedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethylpent-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

  • 3-Amino-4,4-dimethylpent-2-enedinitrile shares similarities with other nitrile-containing compounds such as 4,4-dimethylpent-2-enedinitrile and 3-amino-2-methylpent-2-enedinitrile.

Uniqueness:

  • The presence of both amino and nitrile groups in this compound makes it unique compared to other similar compounds. This dual functionality allows for diverse chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

(Z)-3-amino-4,4-dimethylpent-2-enedinitrile

InChI

InChI=1S/C7H9N3/c1-7(2,5-9)6(10)3-4-8/h3H,10H2,1-2H3/b6-3-

InChI Key

NWKLUKGXUUBGBD-UTCJRWHESA-N

Isomeric SMILES

CC(C)(C#N)/C(=C/C#N)/N

Canonical SMILES

CC(C)(C#N)C(=CC#N)N

Origin of Product

United States

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